molecular formula C15H24O5 B587040 Dihydro Artemisinin Tetrahydrofuran Acetate CAS No. 198817-95-7

Dihydro Artemisinin Tetrahydrofuran Acetate

Numéro de catalogue: B587040
Numéro CAS: 198817-95-7
Poids moléculaire: 284.352
Clé InChI: MXTIBMLCXHSHGJ-AAAPMNIRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dihydro Artemisinin Tetrahydrofuran Acetate is a derivative of artemisinin, a natural compound extracted from the plant Artemisia annua. Artemisinin and its derivatives have been widely recognized for their potent antimalarial properties. This compound is a semi-synthetic compound that has shown promise in various scientific research applications, particularly in the fields of medicine and pharmacology .

Applications De Recherche Scientifique

Dihydro Artemisinin Tetrahydrofuran Acetate has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Dihydro Artemisinin Tetrahydrofuran Acetate primarily targets the cells of the malaria-causing parasite, Plasmodium falciparum, which largely reside in red blood cells and contain iron-rich heme-groups . It has also been found to target human metastatic melanoma cells .

Mode of Action

The proposed mechanism of action involves the cleavage of endoperoxide bridges by iron, producing free radicals (hypervalent iron-oxo species, epoxides, aldehydes, and dicarbonyl compounds) which damage biological macromolecules causing oxidative stress in the cells of the parasite . These radicals may target essential parasite macromolecules, leading to the parasite’s death .

Biochemical Pathways

The compound affects multiple biochemical pathways. Experimental evidence suggests that it may exert its functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .

Pharmacokinetics

This compound is characterized by a short half-life and is the most rapidly acting antimalarial drug to date . It is converted primarily, but to different extents, to the bioactive metabolite artenimol after either parenteral or gastrointestinal administration . The oral bioavailability in animals ranges, approximately, between 19 and 35% . A first-pass effect is highly probable for all compounds when administered orally .

Result of Action

The result of the compound’s action is the death of the targeted cells. In the case of malaria, it kills Plasmodium falciparum parasites by damaging their membranes, disrupting their mitochondrial function, and causing oxidative stress through producing excessive reactive oxide species . In the case of human metastatic melanoma cells, it induces NOXA-dependent mitochondrial apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of conversion to the bioactive metabolite artenimol can vary with the route of administration . Furthermore, the lipid-soluble artemether and artemotil are released slowly when administered intramuscularly because of the ‘depot’ effect related to the oil formulation .

Safety and Hazards

The safety data on artemisinin derivatives used in the treatment of malaria has been prepared for use in the assessment of the safety of active ingredients and drug products submitted by manufacturers of such products for approval in the WHO Prequalification Scheme .

Orientations Futures

Dihydroartemisinin has shown potent and broad anticancer properties in cell lines and animal models and is becoming established as anti-schistosomal agents . It is also potential therapeutics for treating late-stage colorectal cancer by targeting the elevated c-Myc level .

Analyse Biochimique

Biochemical Properties

Dihydro Artemisinin Tetrahydrofuran Acetate may exert its functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .

Cellular Effects

This compound has been found to inhibit malignant tumor growth and regulate immune system function . It causes severe oxidative stress by inducing excessive reactive oxygen species production . It also kills tumor cells by inducing programmed cell death, blocking cell cycle, and enhancing anti-tumor immunity . In addition, it inhibits inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .

Molecular Mechanism

The precise mechanism of action of this compound remains controversial . Experimental evidence suggests that it may exert its functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .

Temporal Effects in Laboratory Settings

In laboratory studies, this compound has been found to have significant inhibitory effects on a variety of tumors in different species . Its pharmacological mechanisms are diverse, including inhibition of cell proliferation and metastasis, induction of autophagy and multiple programmed cell death, and arrest of cell cycle .

Dosage Effects in Animal Models

As a metabolite of Artemisinin, this compound possessed stronger anti-colorectal cancer (CRC) activities . It significantly inhibited cell growth via cell cycle arrest, apoptosis induction, and anti-inflammation actions .

Metabolic Pathways

This compound is a derivative of Artemisinin, which is naturally biosynthesized in glandular trichomes of Artemisia annua . Hydroxylation, OH-dehydration, and glucuronidation reactions were important in the metabolic pathway in vivo .

Transport and Distribution

Artemisinin compounds bind selectively to malaria-infected erythrocytes to yet unidentified targets . They also bind modestly to human plasma proteins, ranging from 43% for artenimol to 81.5% for artelinic acid .

Subcellular Localization

This compound disrupts the Golgi localization and signaling cascade of NRas . This suggests that it may have effects on the subcellular localization of certain proteins, which could influence its activity or function.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions: Dihydro Artemisinin Tetrahydrofuran Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various artemisinin derivatives, each with unique pharmacological profiles. These derivatives are often evaluated for their antimalarial, anti-inflammatory, and anticancer activities .

Comparaison Avec Des Composés Similaires

    Artemisinin: The parent compound from which Dihydro Artemisinin Tetrahydrofuran Acetate is derived.

    Dihydroartemisinin: A direct derivative of artemisinin with potent antimalarial activity.

    Artemether: A methyl ether derivative of dihydroartemisinin used in combination therapies for malaria.

    Artesunate: A water-soluble derivative of dihydroartemisinin used for severe malaria.

Uniqueness: this compound is unique due to its modified structure, which includes a tetrahydrofuran ring and an acetate group. These modifications enhance its pharmacokinetic properties and potentially broaden its therapeutic applications compared to other artemisinin derivatives .

Propriétés

IUPAC Name

[(3aS,4R,6aS,7R,10R,10aR)-8-hydroxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-14,17H,4-7H2,1-3H3/t8-,9-,11+,12+,13?,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTIBMLCXHSHGJ-AAAPMNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747641
Record name (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198817-95-7
Record name (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.